molecular formula C10H9NO3S B1269010 Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 188614-01-9

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B1269010
CAS No.: 188614-01-9
M. Wt: 223.25 g/mol
InChI Key: UFSVRHNRNVVBJR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused benzene and thiazine ring system. Its molecular formula is C₁₀H₉NO₃S , with a molecular weight of 223.25 g/mol . The IUPAC name reflects its structural components: a benzothiazine core (benzene fused to a thiazine ring), a keto group at position 3, and a methyl ester substituent at position 6. Key substituents include a sulfur atom in the thiazine ring and a nitrogen atom bonded to a carbonyl group. The stereochemistry is defined by the 3,4-dihydro-2H designation, indicating partial unsaturation in the thiazine ring.

Synonyms include methyl 3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylate and MFCD00449104 , while the CAS identifier is 188614-01-9 . The compound’s bicyclic structure positions the ester group ortho to the sulfur atom, creating a sterically constrained environment that influences reactivity and intermolecular interactions.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of structurally related benzothiazine derivatives provide insights into the conformational preferences of this compound. For example, in methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, the benzothiazine ring adopts an intermediate conformation between sofa and twist-boat forms, stabilized by intramolecular hydrogen bonding. While specific crystal data for this compound are not available, analogous systems suggest that the thiazine ring may adopt a half-chair or envelope conformation, with the sulfur and nitrogen atoms displaced from the ring plane.

Property Value Source
Melting Point 97–99°C
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
InChI Key UFSVRHNRNVVBJR-UHFFFAOYSA-N

Intermolecular interactions in crystalline forms often involve N–H⋯O and C–H⋯O hydrogen bonds, as observed in related compounds. The methyl ester group’s planarity and orientation relative to the aromatic ring may influence packing efficiency and lattice stabilization.

Tautomeric Behavior and Electronic Structure

The compound’s keto group at position 3 is susceptible to tautomerism, potentially forming enol or dienol variants. However, steric hindrance from the ester group and resonance stabilization of the keto form likely limit enolization. Quantum-chemical studies on similar benzothiazine derivatives reveal that the diketo form is energetically favored due to conjugation between the carbonyl groups and the aromatic ring.

The electronic structure is characterized by:

  • Resonance stabilization between the ester carbonyl and the keto group.
  • Electron-withdrawing effects of the ester and keto groups, enhancing the electrophilicity of the thiazine ring.
  • Aromatic stabilization in the benzene ring, contributing to overall molecular stability.

Intramolecular hydrogen bonding, such as O–H⋯O interactions, could stabilize enol tautomers, but experimental evidence for such equilibria remains limited.

Comparative Analysis with Related Benzothiazine Derivatives

The compound’s properties are influenced by its sulfur-containing heterocycle and ester substituent. Key comparisons include:

Compound Key Differences Source
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Oxygen replaces sulfur; lower molecular weight (207.18 g/mol vs. 223.25 g/mol)
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid Additional methyl group at position 2; altered electronic environment
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Methyl group at position 4; increased steric bulk and molecular weight (237.28 g/mol)

The sulfur atom in the thiazine ring confers distinct electronic properties compared to oxazine analogs, such as enhanced π-electron delocalization and reactivity toward nucleophiles. The ester group’s electron-withdrawing nature further modulates the compound’s chemical behavior, making it more reactive than unsubstituted benzothiazines.

Properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVRHNRNVVBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351403
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188614-01-9
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transesterification Side Reactions

Alkali metal alkoxides (e.g., sodium methoxide) may cause transesterification if reaction conditions are poorly controlled. Substituting potassium tert-butoxide in DMSO mitigates this issue, as demonstrated in Method 2.

Solvent Selection

High-polarity solvents like DMF enhance reaction rates but complicate purification. Switching to dimethylacetamide or cyclohexanol improves yields in large-scale syntheses.

Purification Techniques

  • Column chromatography : Effective for lab-scale isolation (purity >97%).
  • Crystallization : n-Hexane or ethanol recrystallization achieves >90% purity.

Industrial-Scale Considerations

Method 4 (hydrazine-mediated) offers the best balance of yield (72%) and scalability due to its anhydrous conditions and simplified workup. In contrast, Method 1’s reliance on sodium methoxide limits its utility in continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzothiazines .

Scientific Research Applications

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
  • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to its benzothiazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications .

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS Number: 188614-01-9) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, supported by relevant data and case studies.

  • Molecular Formula : C10H9NO3S
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : this compound
  • InChI Key : UFSVRHNRNVVBJR-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. In a study evaluating various thiazine compounds, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives showed promising cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Reference
Methyl 3-oxo...A431<10
Methyl 3-oxo...Jurkat<15

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The structure–activity relationship (SAR) analysis suggests that specific substituents on the benzothiazine ring enhance its antimicrobial efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

3. Anti-inflammatory Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives have shown potential as anti-inflammatory agents. In vitro studies demonstrated the ability to reduce pro-inflammatory cytokines in activated macrophages.

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of Methyl 3-oxo derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways and significantly reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of various benzothiazine derivatives against clinical isolates of bacteria and fungi. The study found that compounds with certain functional groups exhibited enhanced activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate?

  • Answer : The compound has a benzothiazine core with a 3-oxo group and a methyl ester substituent at position 5. Its molecular formula is C₁₀H₉NO₃S , molecular weight 223.25 g/mol , and CAS number 188614-01-9 . Key physicochemical properties include stability under ambient conditions but sensitivity to strong acids/bases due to the ester and ketone moieties. For structural confirmation, X-ray crystallography using programs like SHELXL (via SHELX suite) is recommended to resolve bond lengths and angles, particularly for assessing planarity of the benzothiazine ring .

Q. What synthetic routes are reported for this compound?

  • Answer : A common method involves cyclization of precursor thioamide intermediates. For example, reacting methyl 2-aminobenzoate derivatives with thioglycolic acid under acidic conditions can yield the benzothiazine scaffold. Enzymatic approaches (e.g., Novozyme®-435-catalyzed enantioselective deacetylation) used for analogous benzoxazine derivatives may be adapted, though chemoselectivity for the thiazine variant requires optimization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

  • Answer : Enantioselective synthesis may employ chiral catalysts or biocatalysts. For example, lipases like Novozyme®-435 have shown enantioselectivity in deacetylating similar benzoxazine esters, favoring (R)- or (S)-configurations depending on substrate design. However, the sulfur atom in benzothiazines introduces additional steric and electronic effects, potentially reducing enzyme efficiency. Computational modeling (e.g., DFT studies) is advised to predict transition states and optimize reaction conditions .

Q. What role does this compound play in the development of RORγ modulators for autoimmune diseases?

  • Answer : Derivatives of this compound, such as N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-7-yl)acetamide , act as RORγ inverse agonists. The benzothiazine core binds to the RORγ ligand-binding domain, disrupting coactivator recruitment. Structure-activity relationship (SAR) studies highlight the importance of the 3-oxo group for hydrogen bonding and the ester moiety for bioavailability. In vivo efficacy testing requires careful pharmacokinetic profiling due to potential ester hydrolysis .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Answer : Replacing the methyl ester with bioisosteres (e.g., amides, carbamates) can mitigate esterase-mediated hydrolysis. For instance, substituting the ester with a tert-butyl group in related compounds improved half-life in rodent models. Additionally, introducing electron-withdrawing groups at position 7 (e.g., fluorine) enhances oxidative stability. Metabolic stability assays (e.g., liver microsome incubation) combined with LC-MS analysis are critical for iterative optimization .

Methodological Notes

  • Crystallography : Use SHELXL for refining crystal structures; prioritize high-resolution data (<1.0 Å) to resolve sulfur-containing heterocycles .
  • Enantioselectivity : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) or immobilized lipases under varying solvent systems (e.g., THF vs. toluene) .
  • SAR Optimization : Pair docking studies (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 2
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

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